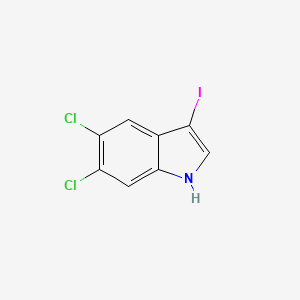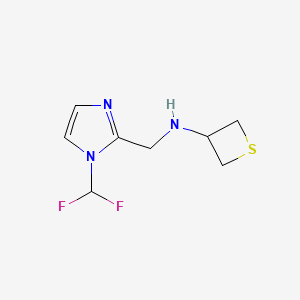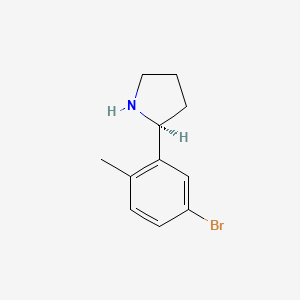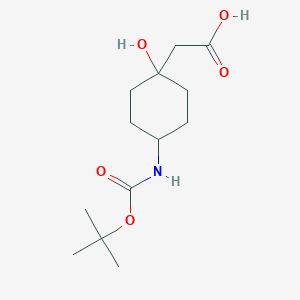
5,6-Dichloro-3-iodo-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-3-iodo-1H-indole is a halogenated indole derivative Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-iodo-1H-indole typically involves halogenation reactions. One common method is the iodination of 5,6-dichloroindole using iodine and an oxidizing agent such as silver acetate in an organic solvent like acetonitrile . The reaction conditions often require refluxing the mixture to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process may include recrystallization or chromatography to obtain high-purity compounds suitable for further applications.
化学反应分析
Types of Reactions
5,6-Dichloro-3-iodo-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azidoindole derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
5,6-Dichloro-3-iodo-1H-indole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing potential therapeutic agents, including anticancer and antimicrobial compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in studying the biological activity of indole derivatives and their interactions with various biomolecules.
作用机制
The mechanism of action of 5,6-Dichloro-3-iodo-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The halogen atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects .
相似化合物的比较
Similar Compounds
5-Iodoindole: Similar in structure but lacks the chlorine atoms, which may affect its reactivity and applications.
6-Chloroindole: Contains only one chlorine atom and no iodine, leading to different chemical properties and uses.
3-Iodo-1H-indole-2-carboxylic acid: Another iodinated indole derivative with distinct functional groups and applications.
Uniqueness
5,6-Dichloro-3-iodo-1H-indole is unique due to the presence of both chlorine and iodine atoms, which confer specific reactivity and potential for diverse applications. The combination of these halogens can enhance the compound’s stability, reactivity, and biological activity compared to other indole derivatives .
属性
分子式 |
C8H4Cl2IN |
|---|---|
分子量 |
311.93 g/mol |
IUPAC 名称 |
5,6-dichloro-3-iodo-1H-indole |
InChI |
InChI=1S/C8H4Cl2IN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H |
InChI 键 |
RQVLHLCQNZPIKV-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Cl)Cl)NC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Methyl-3-[2-(2-methylpropyl)cyclopropyl]-1H-pyrazol-5-amine](/img/structure/B13325994.png)

![7-(difluoromethyl)-2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13325999.png)

![3-{[1-(Iodomethyl)cyclopentyl]oxy}oxetane](/img/structure/B13326003.png)

![1-(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B13326008.png)
![N-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)aniline](/img/structure/B13326025.png)
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)

![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
